Fosfomycin sodium
CAS No.: 26016-99-9
Cat. No.: VC21343317
Molecular Formula: C3H5Na2O4P
Molecular Weight: 182.02 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 26016-99-9 |
---|---|
Molecular Formula | C3H5Na2O4P |
Molecular Weight | 182.02 g/mol |
IUPAC Name | disodium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane |
Standard InChI | InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2 |
Standard InChI Key | QZIQJIKUVJMTDG-UHFFFAOYSA-L |
Isomeric SMILES | C[C@@H]1[C@@H](O1)P(=O)([O-])[O-].[Na+].[Na+] |
SMILES | CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES | CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] |
Appearance | White to Off-White Solid |
Melting Point | >270°C |
Historical Background and Discovery
The discovery of fosfomycin dates back to 1969 when scientists at the Spanish Penicillin and Antibiotics Company first isolated this unique compound from cultures of the bacterium Streptomyces fradiae . This discovery represented a significant advancement in the field of antibiotics, as fosfomycin introduced a novel chemical structure and mechanism of action different from other antibiotics available at that time. The initial isolation from a natural source followed the traditional pattern of antibiotic discovery, though subsequent development involved significant pharmaceutical innovation to create various formulations suitable for different clinical applications.
Chemical Structure and Properties
Fosfomycin sodium (CAS #26016-99-9) is chemically identified as a phosphoenolpyruvate analog antibiotic with the molecular formula C₃H₅Na₂O₄P and a molecular weight of 182.02 g/mol . The compound features a unique chemical structure characterized by a phosphonic group and an epoxide ring, making it structurally distinct from other classes of antibiotics such as beta-lactams, aminoglycosides, or fluoroquinolones. This distinctive structure is integral to its mechanism of action and its ability to overcome certain resistance mechanisms targeted at other antibiotic classes.
From a physical perspective, fosfomycin sodium is freely soluble in aqueous solutions, which facilitates its pharmaceutical formulation and administration . The compound requires proper storage conditions at 4°C to maintain stability and potency. When prepared as a disodium solution for intravenous administration, fosfomycin demonstrates remarkable stability, with studies reporting maintenance of potency for periods ranging from 24 hours to up to 14 days under appropriate storage conditions .
Table 3.1: Chemical and Physical Properties of Fosfomycin Sodium
Property | Value |
---|---|
Chemical Name | Fosfomycin Disodium Salt |
CAS Number | 26016-99-9 |
Molecular Formula | C₃H₅Na₂O₄P |
Molecular Weight | 182.02 g/mol |
Physical State | Solid |
Solubility | Freely soluble in aqueous solution |
Storage Conditions | Store at 2-8°C |
Stability in Solution | Up to 14 days |
Mechanism of Action
Fosfomycin sodium exerts its bactericidal effect through a unique and highly specific mechanism of action. It inhibits the critical early step in bacterial cell wall biosynthesis by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) . This enzyme catalyzes an essential reaction in the peptidoglycan synthesis pathway, specifically the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG) . This reaction represents the first committed step in the formation of the peptidoglycan precursor UDP-N-acetylmuramic acid (UDP-MurNAc), which is an essential building block of the bacterial cell wall.
At the molecular level, fosfomycin's mechanism involves covalent binding to the thiol group of a specific cysteine residue (Cys 115 in Escherichia coli) located in the active site of the MurA enzyme . This irreversible modification inactivates the enzyme and consequently disrupts the entire cell wall synthesis process. The uniqueness of this mechanism lies in its targeting of an earlier step in cell wall synthesis compared to other antibiotics like beta-lactams or glycopeptides, which interfere with later stages of peptidoglycan assembly. This distinct target site contributes significantly to fosfomycin's effectiveness against bacteria resistant to other antibiotics, as there is minimal cross-resistance between fosfomycin and other antibiotic classes.
For cellular entry, fosfomycin utilizes two primary uptake pathways in bacteria: the L-alpha-glycerophosphate transport system and the hexose-6-phosphate transporter system . The activity of the hexose-6-phosphate transport system is specifically induced by glucose-6-phosphate. Additionally, the expression of genes encoding both transport systems requires the presence of cyclic AMP (cAMP) along with its receptor protein complex . This sophisticated uptake mechanism allows fosfomycin to effectively penetrate the bacterial cell envelope and reach its intracellular target.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of fosfomycin sodium demonstrates several favorable characteristics that enhance its clinical utility. When administered intravenously, fosfomycin exhibits good tissue penetration and minimal protein binding, allowing for effective distribution throughout the body. The compound is primarily eliminated through renal excretion, which results in high urinary concentrations – a property particularly advantageous for treating urinary tract infections.
Research in experimental models has provided detailed insights into fosfomycin's pharmacokinetic parameters. In a murine model of ascending urinary tract infection, subcutaneous administration of fosfomycin demonstrated dose-dependent plasma concentration profiles. Following administration of single doses ranging from 0.75 to 30 mg per mouse, mean peak plasma concentrations ranged from 36 to 750 mg/liter, with an elimination half-life of approximately 28 minutes . These doses corresponded to remarkably high urinary concentrations ranging from 1,100 to 70,000 mg/liter, which were sustained above the minimum inhibitory concentration (MIC) of the test strain for 5 to 9.5 hours, depending on the dose .
Pharmacodynamic studies have identified concentration-dependent bactericidal activity as the primary killing mechanism of fosfomycin sodium . The optimal pharmacokinetic/pharmacodynamic (PK/PD) indices for predicting efficacy in reducing bacterial counts in urine have been determined to be the area under the concentration-time curve divided by the MIC (AUC/MIC) and the maximum concentration divided by the MIC (Cmax/MIC) . These findings suggest that dosing regimens should aim to maximize drug exposure and peak concentrations relative to the MIC of the target pathogen.
Antimicrobial Spectrum
Fosfomycin sodium exhibits an impressively broad antimicrobial spectrum that encompasses numerous clinically relevant pathogens. It demonstrates significant activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. This extensive coverage represents one of the compound's most valuable clinical attributes, particularly in the context of increasing antimicrobial resistance.
Among Gram-positive organisms, fosfomycin shows notable activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with reported susceptibility rates of approximately 87.9% . It also demonstrates good activity against Enterococcus faecalis, though its effectiveness against vancomycin-resistant enterococci (VRE) is more variable and generally lower, with susceptibility rates around 30.3% . Fosfomycin also retains activity against penicillin-nonsusceptible pneumococcal isolates, with susceptibility rates of approximately 87.2% .
Table 6.1: Susceptibility Rates of Various Bacterial Pathogens to Fosfomycin
Bacterial Pathogen | Susceptibility Rate (%) |
---|---|
Methicillin-resistant S. aureus (MRSA) | 87.9 |
Penicillin-nonsusceptible S. pneumoniae | 87.2 |
Vancomycin-resistant enterococci (VRE) | 30.3 |
Multidrug-resistant P. aeruginosa | 30.2 |
E. coli (including ESBL-producing strains) | >90 |
Clinical Applications
Urinary Tract Infections
The treatment of urinary tract infections represents the primary and most well-established clinical application for fosfomycin sodium. Several factors contribute to its effectiveness in this context, including its excellent activity against common uropathogens, high urinary concentrations following administration, and favorable safety profile. Fosfomycin demonstrates particular effectiveness against Escherichia coli, including extended-spectrum beta-lactamase (ESBL)-producing strains, which constitute the most prevalent causative agents of both uncomplicated and complicated UTIs.
Clinical research has consistently demonstrated fosfomycin's efficacy in treating uncomplicated UTIs, with cure rates comparable to other first-line antibiotics. The intravenous formulation of fosfomycin sodium offers additional advantages for treating more severe or complicated urinary tract infections, particularly those involving resistant pathogens. A significant advantage of fosfomycin in UTI treatment is its ability to concentrate in the bladder and kidney tissues, which enhances its therapeutic efficacy while reducing potential nephrotoxicity . This high concentration in the urinary system contributes to fosfomycin's clinical success in eradicating uropathogens, even those with elevated MIC values that might predict resistance to other antibiotics.
Complicated Infections and MDR Pathogens
Beyond uncomplicated UTIs, fosfomycin sodium has demonstrated promising potential for treating complicated infections involving multidrug-resistant organisms. With the global increase in antimicrobial resistance, the need for alternative treatment options has become increasingly critical. Fosfomycin's unique mechanism of action makes it particularly valuable against bacteria that have developed resistance to commonly used antibiotics such as beta-lactams, fluoroquinolones, and aminoglycosides.
Current clinical research is actively exploring expanded applications for fosfomycin sodium. A recent clinical trial is investigating the effectiveness of intravenous fosfomycin for treating complicated urinary tract infections caused by third-generation cephalosporin-resistant Enterobacterales . This study aims to compare fosfomycin with the best available therapy currently used in medical practice, with treatment durations of up to 14 days. The study monitors various outcomes, including clinical cure rates, bacterial eradication, treatment-related adverse events, hospital readmissions, and recurrence of infection through 90 days post-treatment . These investigations represent important steps toward establishing fosfomycin sodium as a viable alternative for treating difficult infections caused by resistant pathogens.
Special Properties
Biofilm Penetration
One of fosfomycin sodium's most distinctive and clinically valuable properties is its remarkable ability to penetrate bacterial biofilms. Biofilms represent complex bacterial communities embedded within an extracellular polymeric substance, which significantly increases bacterial resistance to antibiotics and host immune responses. This ability to effectively penetrate biofilms distinguishes fosfomycin from many other antibiotics and enhances its therapeutic potential against chronic and device-associated infections.
Multiple experimental studies have demonstrated fosfomycin's effectiveness against biofilm-associated bacteria. These investigations have shown that fosfomycin, either alone or in combination with other antibiotics, can significantly reduce or eradicate clinically significant bacteria from biofilms . Additionally, fosfomycin treatment has been observed to induce structural modifications in biofilms. For instance, in a rat cellulose-pouch MRSA biofilm model, combination therapy with vancomycin and fosfomycin resulted in the complete disappearance of biofilm-like structures . Similar effects have been observed with Staphylococcus epidermidis biofilms, where fosfomycin treatment led to significant reductions in biofilm density .
Studies examining Pseudomonas aeruginosa biofilms have also yielded promising results. The combination of prulifloxacin and fosfomycin demonstrated the ability to destroy and eliminate P. aeruginosa multilayer biofilms from polyethylene tube surfaces in a urinary tract infection rat model, as confirmed by scanning electron microscopy . Furthermore, fosfomycin has shown effectiveness against both initial and mature Escherichia coli biofilms formed on polystyrene tissue culture plates, with enhanced activity when combined with N-acetylcysteine . These findings highlight fosfomycin's potential for treating biofilm-associated infections, which are often refractory to conventional antibiotic therapy.
Intracellular Activity
Another significant property of fosfomycin sodium is its ability to penetrate host cells and exert bactericidal activity against intracellular pathogens. Certain bacterial species, including Staphylococcus aureus, can persist inside host cells, evading both immune responses and many antibiotics that achieve poor intracellular concentrations. This intracellular persistence often contributes to recurrent infections and treatment failures. Fosfomycin's capacity to accumulate within cells provides a distinct advantage for eradicating such persistent infections.
Experimental studies have demonstrated fosfomycin's effectiveness against intracellular S. aureus, including small-colony variants that can persist within neutrophils or osteoblasts . Comparative analyses have shown that fosfomycin exhibits superior intracellular activity compared to glycopeptides and daptomycin, though it is less effective than rifampin, ofloxacin, and clindamycin in this context . Similar intracellular activity has been observed against Listeria monocytogenes, with fosfomycin effectively reducing intracellular bacterial concentrations .
Research regarding fosfomycin's effectiveness against other intracellular pathogens has yielded mixed results. Both positive and negative outcomes have been reported concerning its ability to eliminate intracellular Salmonella enterica serovar Typhimurium, while its efficacy against intracellular Escherichia coli appears limited . These findings suggest that fosfomycin's intracellular activity may vary depending on the specific bacterial species and host cell type involved, highlighting the need for further research in this area.
Current Research and Clinical Trials
Current research on fosfomycin sodium focuses primarily on expanding its clinical applications, particularly for treating infections caused by multidrug-resistant organisms. A significant area of investigation involves the use of intravenous fosfomycin for complicated urinary tract infections. A recent clinical trial is specifically examining the effectiveness of intravenous fosfomycin, tazobactam sodium, and ertapenem sodium for hospitalized patients with complicated urinary tract infections caused by third-generation cephalosporin-resistant Enterobacterales .
This clinical trial represents an important step in establishing fosfomycin as a viable alternative to carbapenems, which are often considered last-resort antibiotics. Participants receive treatment for up to 14 days, with clinical response assessed 5-7 days after treatment completion . The study examines multiple outcomes, including clinical cure rates in various patient subgroups, bacterial eradication, treatment-related adverse events, hospital readmissions, and recurrence of infection through 90 days post-treatment . The results of this study will provide valuable insights into the comparative efficacy of fosfomycin against resistant pathogens in complicated UTIs.
Another significant area of ongoing research involves combination therapy approaches. Fosfomycin has demonstrated synergistic activity with various other antibiotics, including beta-lactams, glycopeptides, and fluoroquinolones, against a range of pathogens. These combinations may offer enhanced efficacy and reduced potential for resistance development. Pharmacokinetic and pharmacodynamic modeling studies continue to refine our understanding of optimal dosing strategies for fosfomycin, both as monotherapy and in combination regimens . These investigations are crucial for developing improved clinical recommendations and maximizing therapeutic outcomes.
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